2-Methyl-3-(phenylsulfonyl)-1H-indole 2-Methyl-3-(phenylsulfonyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 107267-01-6
VCID: VC21320472
InChI: InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3
SMILES: CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C15H13NO2S
Molecular Weight: 271.3 g/mol

2-Methyl-3-(phenylsulfonyl)-1H-indole

CAS No.: 107267-01-6

Cat. No.: VC21320472

Molecular Formula: C15H13NO2S

Molecular Weight: 271.3 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(phenylsulfonyl)-1H-indole - 107267-01-6

Specification

CAS No. 107267-01-6
Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
IUPAC Name 3-(benzenesulfonyl)-2-methyl-1H-indole
Standard InChI InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3
Standard InChI Key FAUCILQLCGXNLU-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Structure

2-Methyl-3-(phenylsulfonyl)-1H-indole has the molecular formula C15H13NO2S with a molecular weight of 271.3 g/mol . The compound consists of an indole core (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) with a methyl substituent at position 2 and a phenylsulfonyl group at position 3. The nitrogen atom at position 1 of the indole ring bears a hydrogen atom, as indicated by the "1H" designation in its name.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-Methyl-3-(phenylsulfonyl)-1H-indole

PropertyValueSource
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
CAS Number107267-01-6
IUPAC Name3-(benzenesulfonyl)-2-methyl-1H-indole
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5 (estimated)

Structural Features

The structure of 2-Methyl-3-(phenylsulfonyl)-1H-indole exhibits several noteworthy features that influence its chemical behavior and potential interactions. Based on analogous indole derivatives, it can be inferred that the indole ring system is nearly planar, with minimal deviation of the nitrogen atom from the plane formed by the ring atoms. In similar compounds, this deviation is typically around 0.031 Å .

The geometry around the sulfur atom can be described as distorted tetrahedral, which is characteristic of sulfonyl groups . This tetrahedral arrangement includes two oxygen atoms and two carbon atoms (one from the phenyl ring and one from the indole ring) bonded to the central sulfur atom.

An important structural aspect of this compound is the effect of the electron-withdrawing phenylsulfonyl group on the electronic distribution within the molecule. As observed in related structures, the N—C bond lengths in the indole system are likely longer than typical values for nitrogen atoms with a planar configuration due to the electron-withdrawing character of the phenylsulfonyl group .

Synthesis Methods

Functionalization of Indoles

The C3 position of indoles is known to be highly reactive, allowing for various functionalization reactions. Recent research has explored metal-free C(sp2)–H functionalization of indoles using reagents like Rongalite for the synthesis of related compounds, which could potentially be adapted for introducing the phenylsulfonyl group at the C3 position .

Friedel-Crafts Type Reactions

1-(phenylsulfonyl) indoles can undergo Friedel-Crafts acetylation with acetic anhydride or acetyl chloride in the presence of aluminum chloride at 25°C to give 3-acyl-1-(phenylsulfonyl) indoles . This approach could potentially be modified to introduce a phenylsulfonyl group instead of an acyl group at the C3 position.

Desulfonylation Reactions

For the synthesis of related compounds, desulfonylation reactions have been reported. For instance, 1-[1-(methylsulfonyl)-1H-indol-3-yl]ethanone can be desulfonylated using potassium fluoride/aluminum oxide or tetra-n-butylammonium fluoride in tetrahydrofuran under reflux conditions . Similar methodologies might be adapted for the synthesis of our target compound or its precursors.

Representative Synthesis of Related Compounds

For the related compound (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate, the synthesis involves the reaction of 1-phenylsulfonyl-(2-methyl-1H-indol-3-yl)(phenyl)methanol with acetic anhydride and pyridine in dichloromethane, stirred at room temperature for 7 hours under nitrogen atmosphere . The reaction mixture is then poured over crushed ice containing concentrated hydrochloric acid, extracted with chloroform, and dried over sodium sulfate. The product is obtained by recrystallization from chloroform .

Crystallographic Features

Ring Planarity and Molecular Conformation

In related indole compounds, the indole ring systems typically deviate only slightly from planarity. The dihedral angles between the planes of the pyrrole and benzene rings in these structures range from 0.20° to 1.65° . This planarity is essential for the conjugation of the π-electron system across the indole ring.

The phenylsulfonyl rings in related compounds are generally oriented almost orthogonal to the indole ring systems, with dihedral angles between mean planes ranging from 77.21° to 89.26° . In the compound (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate, the phenyl rings make dihedral angles of 77.8° and 85.4° with the indole ring system .

Intermolecular Interactions

Crystal structures of related indole derivatives often exhibit stabilization through various types of intermolecular interactions:

  • Intramolecular C—H⋯O hydrogen bonds, which contribute to the stabilization of the molecular conformation .

  • Intermolecular C—H⋯O hydrogen bonds, which play a role in crystal packing .

  • C—H⋯π interactions, which further stabilize the crystal structure .

These interactions collectively determine the three-dimensional arrangement of molecules in the crystal lattice and influence the physical properties of the compound.

Comparative Crystallographic Data

Table 2: Crystallographic Data Comparison for Related Indole Derivatives

Parameter(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate3-Ethnyl-2-methyl-1-phenylsulfonyl-1H-indole
Molecular FormulaC24H21NO4SC17H13NO2S
Crystal SystemNot specifiedMonoclinic
Space GroupNot specifiedP21
Unit Cell ParametersNot fully specifieda = 12.1786 Å, b = 10.2422 Å, c = 12.6306 Å, β = 113.082°
Z (molecules per unit cell)Not specified4
TemperatureNot specified296 K
Reference

Biological Activity

Structure-Activity Relationships

The biological activity of indole derivatives is strongly influenced by the nature and position of substituents on the indole ring. The presence of a methyl group at position 2 and a phenylsulfonyl group at position 3 in 2-Methyl-3-(phenylsulfonyl)-1H-indole could confer specific biological properties:

  • The electron-withdrawing phenylsulfonyl group likely affects the electronic distribution within the molecule, potentially influencing its interactions with biological targets.

  • The methyl group at position 2 may contribute to the compound's lipophilicity and influence its binding to hydrophobic pockets in target proteins.

  • The unsubstituted N-H group at position 1 provides a potential hydrogen bond donor site for interactions with biological receptors.

Applications and Future Research Directions

Synthetic Applications

The reactivity profile of 2-Methyl-3-(phenylsulfonyl)-1H-indole makes it potentially valuable in organic synthesis:

  • As an intermediate in the synthesis of more complex molecules with potential biological activities.

  • The reactive sites in the molecule, particularly the indole N-H and the C2-methyl group, provide opportunities for further functionalization to create diverse chemical libraries.

  • The phenylsulfonyl group may serve as a directing or activating group for further transformations of the indole ring.

Future Research Directions

Several avenues for future research on 2-Methyl-3-(phenylsulfonyl)-1H-indole can be proposed:

  • Comprehensive evaluation of its biological activities, particularly focusing on antiviral and antioxidant properties.

  • Development of optimized synthesis methods specifically tailored for this compound.

  • Detailed crystallographic studies to fully characterize its three-dimensional structure and intermolecular interactions.

  • Structure-activity relationship studies to understand how modifications to its structure affect biological activities.

  • Investigation of its potential as a building block in the synthesis of more complex bioactive molecules.

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